3,6-Dichloro-4,5-dimethylpyridazine

Physical Chemistry Crystallinity Formulation Science

3,6-Dichloro-4,5-dimethylpyridazine (CAS 34584-69-5) is a heterocyclic building block belonging to the pyridazine class. It has the molecular formula C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol.

Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
CAS No. 34584-69-5
Cat. No. B1321573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-4,5-dimethylpyridazine
CAS34584-69-5
Molecular FormulaC6H6Cl2N2
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN=C1Cl)Cl)C
InChIInChI=1S/C6H6Cl2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3
InChIKeyRUVVGCRPPJVNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-4,5-dimethylpyridazine (CAS 34584-69-5) Supplier & Procurement Guide: Product Specifications & Sourcing


3,6-Dichloro-4,5-dimethylpyridazine (CAS 34584-69-5) is a heterocyclic building block belonging to the pyridazine class. It has the molecular formula C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol . This compound is a solid at 20°C, with a melting point reported in the range of 118-120°C and a density of 1.3 g/cm³ . It is primarily utilized as a versatile intermediate in organic synthesis, serving as a key precursor for the development of agrochemicals and pharmaceutical compounds .

Why 3,6-Dichloro-4,5-dimethylpyridazine Cannot Be Replaced by Other Pyridazine Analogs


The specific substitution pattern of 3,6-Dichloro-4,5-dimethylpyridazine—featuring both chlorine atoms at the 3 and 6 positions and methyl groups at the 4 and 5 positions—imparts distinct steric and electronic properties that are critical for its performance as a synthetic intermediate . Structure-activity relationship (SAR) studies on related pyridazine fungicides have revealed the importance of having a methyl and a chlorine substituent next to both ring nitrogen atoms for potent biological activity [1]. Generic substitution with analogs lacking the dimethyl substitution (e.g., 3,6-dichloropyridazine) or the specific chlorination pattern can drastically alter the reactivity and outcome of downstream reactions, making direct interchange without process re-validation scientifically unsound [2].

Quantitative Differentiation of 3,6-Dichloro-4,5-dimethylpyridazine: Evidence-Based Comparison


Physical Property Differentiation: Melting Point Comparison Against Closely Related Analogs

The melting point of 3,6-Dichloro-4,5-dimethylpyridazine (118-120°C) is significantly higher than that of its closest non-methylated analog, 3,6-Dichloropyridazine (65-69°C) [1], and also higher than the mono-methylated analog, 3,6-Dichloro-4-methylpyridazine (86-88°C) . This demonstrates that the 4,5-dimethyl substitution leads to a quantifiable increase in crystal lattice energy.

Physical Chemistry Crystallinity Formulation Science

Synthetic Utility: Regioselective Functionalization Advantage

The presence of methyl groups at the 4- and 5-positions on 3,6-Dichloro-4,5-dimethylpyridazine sterically and electronically directs nucleophilic substitution to the activated chlorine atoms at the 3- and 6-positions. This is demonstrated by its use in the efficient synthesis of 4,5-dimethyl-3,6-bis(4-methylpyrazolyl)pyridazine (L3), a ligand with unique photophysical properties, in a single-step condensation reaction [1]. In contrast, the non-methylated analog, 3,6-dichloropyridazine, lacks this inherent regioselective bias and can yield mixtures of mono- and di-substituted products under similar conditions [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

SAR-Informed Agrochemical Potential: Methyl and Chlorine Substitution is Critical

Structure-activity relationship (SAR) studies on tetrasubstituted pyridazine fungicides have explicitly identified that a methyl and a chlorine substituent adjacent to both ring nitrogen atoms are crucial for potent fungicidal activity against pathogens like Botrytis cinerea and Alternaria solani [1]. The 3,6-Dichloro-4,5-dimethylpyridazine scaffold embodies this exact pharmacophoric pattern, whereas related analogs like 3,6-dichloropyridazine (lacking the methyl groups) or 3,6-dichloro-4-methylpyridazine (having only one methyl group) would not satisfy this critical SAR requirement for activity in this class [1].

Agrochemical Discovery Structure-Activity Relationship Fungicide Development

Recommended Research and Industrial Applications for 3,6-Dichloro-4,5-dimethylpyridazine


Synthesis of Novel Fungicidal Agrochemicals

3,6-Dichloro-4,5-dimethylpyridazine is an ideal starting material for developing novel fungicides. Its substitution pattern aligns with SAR models indicating that a methyl and chlorine adjacent to both ring nitrogens are essential for activity against key plant pathogens [1]. Research programs can leverage this scaffold to build focused chemical libraries with a higher probability of identifying potent leads, thereby reducing synthetic effort and accelerating the discovery process.

Development of Photoredox Catalysts and Luminescent Materials

The compound serves as a direct precursor to 4,5-dimethyl-3,6-bis(4-methylpyrazolyl)pyridazine, a ligand used in the preparation of heteroleptic ruthenium(II) complexes [2]. These complexes have been characterized for their UV/Vis and luminescence properties, making them candidates for applications in photo-induced electron transfer and bioinorganic chemistry [2].

Medicinal Chemistry: Hedgehog Pathway Inhibitor Scaffold

The dimethylpyridazine core of this compound has been used as a replacement for a phthalazine core in the design of novel Hedgehog signaling pathway inhibitors [3]. Research indicates that derivatives of this scaffold retain potent inhibitory activity, with some compounds achieving nanomolar IC50 values comparable to clinical candidates [3]. This makes 3,6-Dichloro-4,5-dimethylpyridazine a strategic starting point for oncology-focused medicinal chemistry campaigns.

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